molecular formula C11H21ClO2 B13952473 Propanoic acid, 3-chloro-, isooctyl ester CAS No. 57807-80-4

Propanoic acid, 3-chloro-, isooctyl ester

Cat. No.: B13952473
CAS No.: 57807-80-4
M. Wt: 220.73 g/mol
InChI Key: KKDGZGXVTXSTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-chloro-, isooctyl ester is an organic compound that belongs to the class of esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular ester is formed from 3-chloropropanoic acid and isooctyl alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-chloro-, isooctyl ester typically involves the esterification reaction between 3-chloropropanoic acid and isooctyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Like other esters, propanoic acid, 3-chloro-, isooctyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst.

    Reduction: This ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 3-chloropropanoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed

    Hydrolysis: 3-chloropropanoic acid and isooctyl alcohol

    Reduction: Corresponding alcohol

    Substitution: Products depend on the nucleophile used

Scientific Research Applications

Propanoic acid, 3-chloro-, isooctyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-, isooctyl ester largely depends on the context in which it is used. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by an acid or base catalyst. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-chloro-, isooctyl ester is unique due to the presence of both the chlorine atom and the isooctyl group. The chlorine atom makes it more reactive in nucleophilic substitution reactions, while the isooctyl group provides bulkiness, which can affect the compound’s physical properties and reactivity.

Properties

CAS No.

57807-80-4

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

6-methylheptyl 3-chloropropanoate

InChI

InChI=1S/C11H21ClO2/c1-10(2)6-4-3-5-9-14-11(13)7-8-12/h10H,3-9H2,1-2H3

InChI Key

KKDGZGXVTXSTLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.